Inositol 1,3,4,5,6-pentakisphosphate
Overview
Description
Inositol 1,3,4,5,6-pentakisphosphate is a molecule derived from inositol tetrakisphosphate by the addition of a phosphate group with the help of inositol-polyphosphate multikinase . It is one of the many second messengers in the inositol phosphate family and plays a significant role in various biological and pathophysiological responses, including tumorigenesis, invasion, and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inositol 1,3,4,5,6-pentakisphosphate can be synthesized through the phosphorylation of myo-inositol 1,3,4,5,6-pentakisphosphate using this compound 2-kinase . This enzyme catalyzes the conversion of myo-inositol 1,3,4,5,6-pentakisphosphate to phytic acid. The reaction conditions typically involve the use of Escherichia coli for expression and purification of the enzyme, followed by nuclear magnetic resonance spectroscopy for analysis .
Industrial Production Methods: the use of genetically modified organisms, such as maize, to express the necessary enzymes for its synthesis has been explored .
Chemical Reactions Analysis
Types of Reactions: Inositol 1,3,4,5,6-pentakisphosphate undergoes various chemical reactions, including complexation with multivalent cations such as sodium, potassium, magnesium, calcium, copper, iron (II), and iron (III) . It forms soluble complexes of 1:1 stoichiometry with these cations .
Common Reagents and Conditions: The compound interacts with reagents like lithium hydroxide to adjust the pH during preparation . It also forms polymetallic complexes with calcium and magnesium under specific conditions .
Major Products: The major products formed from these reactions include polymetallic complexes such as [Mg4(H2L)]·23H2O and [Ca4(H2L)]·16H2O .
Scientific Research Applications
Inositol 1,3,4,5,6-pentakisphosphate has a wide range of scientific research applications:
Mechanism of Action
Inositol 1,3,4,5,6-pentakisphosphate exerts its effects by acting as a second messenger in various signaling pathways. It potentiates the interaction of the plant hormone jasmonate-isoleucine with its receptor, influencing defense signaling in plants . In mammals, it promotes apoptosis through the PI 3-K/Akt pathway .
Comparison with Similar Compounds
Inositol hexakisphosphate (phytic acid): Another abundant member of the inositol phosphate family, known for its role in nutrient storage and signaling.
Inositol 1,4,5-trisphosphate: A well-studied second messenger involved in calcium release from intracellular stores.
5-Diphosphoinositol 1,2,3,4,6-pentakisphosphate: A higher inositol phosphate with pyrophosphate groups, involved in regulating diverse cellular processes.
Uniqueness: Inositol 1,3,4,5,6-pentakisphosphate is unique due to its specific role in complexation with multivalent cations and its involvement in both plant and mammalian signaling pathways .
Properties
IUPAC Name |
[(1R,2S,4R,5S)-3-hydroxy-2,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/t1?,2-,3+,4+,5-,6? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPQAXVNYGZUAJ-UYSNGIAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17O21P5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331416, DTXSID501015358 | |
Record name | Inositol 1,2,3,4,6-pentaphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | myo-Inositol 1,3,4,5,6-pentaphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20298-95-7, 20298-97-9 | |
Record name | Inositol 1,3,4,5,6-pentaphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020298957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inositol 1,2,3,4,6-pentaphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020298979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inositol 1,2,3,4,6-pentaphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | myo-Inositol 1,3,4,5,6-pentaphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INOSITOL 1,3,4,5,6-PENTAPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8444PN9XUW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | INOSITOL 1,2,3,4,6-PENTAPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9LY5QE9NQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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